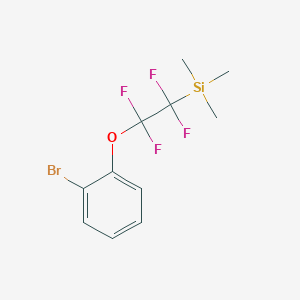

2-Bromophenoxytetrafluoroethyl trimethylsilane

説明

特性

IUPAC Name |

[2-(2-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-7-5-4-6-8(9)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZCUZVFYGTBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=CC=C1Br)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF4OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 2-Bromophenoxytetrafluoroethyl Trimethylsilane: A Critical Synthon for Extended Togni Reagents

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Mechanistic Rationale

The incorporation of fluorinated motifs into drug candidates is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity. While the trifluoromethyl (–CF₃) group is ubiquitous, the tetrafluoroethyl ether (–CF₂CF₂O–) motif has emerged as a superior bioisostere for ethers and alcohols, imparting a unique "polar hydrophobicity"—a permanent dipole combined with the solvophobic behavior of the tetrafluoroethylene unit [1].

To access this rare chemical space, 2-Bromophenoxytetrafluoroethyl trimethylsilane (CAS: 2368871-62-7) serves as a critical nucleophilic building block. It is the immediate precursor to "Extended Togni Reagents" (hypervalent iodine(III) compounds). The strategic inclusion of the 2-bromo substituent on the phenoxy ring is not incidental; it acts as a robust synthetic handle. Once the fluoroalkyl group is transferred to a target drug molecule, the 2-bromo group allows for massive downstream library diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings) [1].

Retrosynthetic Analysis & Causality of Reagent Selection

The synthesis of 2-Bromophenoxytetrafluoroethyl trimethylsilane requires the precise construction of a highly polarized C–Si bond adjacent to a perfluorinated chain. The workflow relies on two highly optimized transformations:

-

O-Alkylation via a Dielectrophile: 2-Bromophenol is reacted with 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br). While BrCF₂CF₂Br is a symmetric dielectrophile, bis-alkylation is kinetically suppressed. The first substitution generates an –OCF₂CF₂Br moiety; the strong electron-withdrawing nature of the newly attached oxygen deactivates the remaining C–Br bond toward further nucleophilic attack.

-

Selective Halogen-Metal Exchange: The conversion of the aliphatic C–Br bond to a C–Si bond requires metalation. Traditional alkyllithiums (e.g., n-BuLi) fail because the resulting organolithium species rapidly undergoes α-elimination of fluoride at temperatures above -100 °C. Instead, the use of Turbo Grignard (iPrMgCl·LiCl) is mandatory [2]. The LiCl breaks up polymeric magnesium aggregates, increasing kinetic basicity. This allows for a rapid, highly selective halogen-metal exchange of the aliphatic C–Br bond at -78 °C, leaving the aryl C–Br bond completely intact. The resulting organomagnesium intermediate is stable up to -50 °C, providing a wide operational window for electrophilic trapping with Trimethylsilyl chloride (TMSCl).

Figure 1: Synthesis pathway of 2-Bromophenoxytetrafluoroethyl trimethylsilane.

Table 1: Metalation Reagent Optimization for Tetrafluoroalkyl Bromides[2]

| Metalation Reagent | Temp (°C) | Time | Intermediate Stability | Silane Yield | Causality / Observation |

| n-BuLi | -100 | 15 min | Low | < 30% | Rapid α-elimination leads to tetrafluoroethylene byproducts. |

| iPrMgCl | -78 | 2 h | Moderate | ~ 50% | Aggregation of Grignard slows exchange; incomplete conversion. |

| iPrMgCl·LiCl | -78 | 1 h | High | > 85% | LiCl breaks aggregation; fast exchange, stable up to -50 °C. |

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 1-Bromo-2-(2-bromophenoxy)tetrafluoroethane

This step establishes the fluorinated ether linkage. A polar aprotic solvent is required to maintain the nucleophilicity of the phenoxide.

-

Preparation: In an oven-dried, argon-flushed 500 mL Schlenk flask, dissolve 2-bromophenol (50.0 mmol) in anhydrous DMF (150 mL).

-

Deprotonation: Add finely powdered, anhydrous KOH (60.0 mmol) in one portion. Stir the suspension at room temperature for 30 minutes until a clear phenoxide solution forms.

-

Alkylation: Cool the reaction mixture to 0 °C. Add 1,2-dibromotetrafluoroethane (75.0 mmol, 1.5 equiv) dropwise via a syringe over 15 minutes.

-

Heating: Attach a reflux condenser and heat the mixture to 50 °C for 12 hours.

-

Workup: Cool to room temperature and quench with distilled water (200 mL). Extract the aqueous layer with Dichloromethane (3 × 100 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield the intermediate as a colorless liquid.

Protocol B: Synthesis of 2-Bromophenoxytetrafluoroethyl trimethylsilane

This step must be executed under strict anhydrous conditions. Temperature control is paramount to prevent the decomposition of the fluorinated Grignard species.

-

Preparation: In an oven-dried, argon-flushed 250 mL Schlenk flask, dissolve 1-bromo-2-(2-bromophenoxy)tetrafluoroethane (30.0 mmol) in anhydrous THF (100 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

-

Halogen-Metal Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 33.0 mmol) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature strictly below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation [2].

-

Electrophilic Trapping: Add freshly distilled Trimethylsilyl chloride (TMSCl) (45.0 mmol) dropwise over 10 minutes.

-

Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 4 hours.

-

Workup & Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Extract with Diethyl Ether (3 × 50 mL). Wash the combined organic phases with brine, dry over MgSO₄, and concentrate. Purify via fractional vacuum distillation to isolate the target silane.

Quantitative Characterization Data

Table 2: Physicochemical and Spectroscopic Properties

| Parameter | Value / Description |

| CAS Number | 2368871-62-7 |

| Chemical Formula | C₁₁H₁₃BrF₄OSi |

| Molecular Weight | 345.21 g/mol |

| Physical State | Colorless to pale yellow liquid |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -88.5 (t, J = 4.5 Hz, 2F, CF₂-O), -122.3 (t, J = 4.5 Hz, 2F, CF₂-Si) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (dd, 1H, Ar-H), 7.30 (td, 1H, Ar-H), 7.15 (dd, 1H, Ar-H), 7.05 (td, 1H, Ar-H), 0.25 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 133.2, 128.4, 125.1, 122.0, 115.5 (CF₂CF₂, m), 113.2 (CF₂CF₂, m), -1.5 (Si(CH₃)₃) |

Application Workflow: Generation of Extended Togni Reagents

The synthesized silane is not used directly on drug targets. Instead, it undergoes a fluoride-mediated umpolung reaction with a hypervalent iodine precursor (such as 1-chloro-3,3-dimethyl-1,2-benziodoxole) [3]. The fluoride source (e.g., anhydrous KF or TBAF) attacks the silicon atom, generating a transient nucleophilic tetrafluoroethyl anion equivalent, which rapidly substitutes the chloride on the iodine(III) center.

The resulting "Extended Togni Reagent" is a bench-stable, highly electrophilic fluoroalkylating agent capable of functionalizing thiols, heterocycles, and enolates under mild conditions [1].

Figure 2: Conversion to Extended Togni Reagent and application in late-stage fluoroalkylation.

References

-

Matoušek, V., Václavík, J., Hájek, P., Charpentier, J., Blastik, Z. E., Pietrasiak, E., Budinská, A., Togni, A., & Beier, P. (2016). "Expanding the Scope of Hypervalent Iodine Reagents for Perfluoroalkylation: From Trifluoromethyl to Functionalized Perfluoroethyl." Chemistry - A European Journal, 22(1), 417-424. URL:[Link]

-

Budinská, A., Václavík, J., Matoušek, V., & Beier, P. (2016). "Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents." Organic Letters, 18(22), 5844-5847. URL:[Link]

-

Charpentier, J., Früh, N., Foser, S., & Togni, A. (2013). "One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation." The Journal of Organic Chemistry, 78(13), 6763-6768. URL:[Link]

Spectroscopic Profiling and Analytical Methodology of 2-Bromophenoxytetrafluoroethyl Trimethylsilane: A Comprehensive Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The strategic incorporation of tetrafluoroethylene ( −CF2CF2− ) motifs into small molecules is a transformative approach in modern drug discovery, enhancing lipophilicity, metabolic stability, and bioavailability. 2-Bromophenoxytetrafluoroethyl trimethylsilane (CAS: 2368871-62-7) has emerged as a critical building block and precursor for synthesizing hypervalent iodine reagents used in late-stage fluoroalkylation[1].

This whitepaper provides an authoritative, in-depth analysis of its spectroscopic properties (NMR, FT-IR, GC-MS) and establishes self-validating analytical protocols to ensure scientific integrity during structural characterization.

Mechanistic Context and Structural Significance

To interpret the spectroscopic data accurately, one must first understand the causality driven by the molecule's structural domains:

-

The 2-Bromophenoxy Ring: Provides a highly functionalized handle for downstream transition-metal-catalyzed cross-coupling reactions.

-

The Tetrafluoroethyl Bridge ( −CF2CF2− ): Acts as a robust, strongly electron-withdrawing lipophilic spacer.

-

The Trimethylsilyl (TMS) Group: Serves as a latent carbanion equivalent. It is highly susceptible to fluoride-induced activation, driving the generation of tetrafluoroethoxy anions for further synthetic elaboration[2].

Fig 1: Mechanistic activation pathway of the silyl ether precursor for hypervalent iodine reagent synthesis.

Causality in Spectroscopic Profiling

Understanding the why behind the data is paramount for accurate structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

19 F NMR Causality: The fluorine atoms in the −CF2CF2− bridge are highly sensitive to their electronic environment. The CF2 group adjacent to the highly electronegative oxygen atom is heavily deshielded, resonating typically around -85.5 ppm. Conversely, the CF2 group attached to the electropositive silicon atom is significantly shielded, appearing near -125.0 ppm. The vicinal coupling between these two CF2 groups results in a distinct apparent triplet-of-triplets with a 3JFF coupling constant of ~4.8 Hz, consistent with similar tetrafluoroethyl precursors (3)[3].

-

1 H NMR Causality: The TMS protons appear as a strong singlet near 0.30 ppm, slightly downfield from standard TMS due to the long-range inductive pull of the perfluoroalkyl chain. The aromatic protons exhibit characteristic ortho-disubstituted splitting patterns, heavily influenced by the deshielding effect of the bromine and oxygen atoms.

Mass Spectrometry (GC-MS/EI)

-

Fragmentation Causality: Under 70 eV electron ionization, the molecule exhibits predictable fragmentation dictated by bond dissociation energies. The highly polarizable Si-C bond is the weakest link, leading to the rapid loss of a methyl radical or the entire TMS group, making the [SiMe3]+ ion (m/z 73) the base peak. The molecular ion [M]+ is observable but weak, displaying the classic 1:1 isotopic signature of a single bromine atom (m/z 344/346).

Fig 2: Primary EI-MS fragmentation pathways of 2-Bromophenoxytetrafluoroethyl trimethylsilane.

Standard Operating Procedures: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checks.

Protocol A: Anhydrous Sample Preparation for NMR

Rationale: The TMS group attached to a perfluoroalkyl chain is highly susceptible to protodesilylation in the presence of trace moisture and acid (e.g., DCl in CDCl3 ), which can prematurely cleave the silane (4)[4].

-

Solvent Drying: Pre-dry CDCl3 over activated 3Å molecular sieves for a minimum of 24 hours.

-

Internal Standards: Add 0.05% v/v tetramethylsilane (TMS) for 1 H/ 13 C referencing and trichlorofluoromethane ( CFCl3 ) for 19 F referencing.

-

Validation Check: The presence of a sharp singlet at exactly 0.00 ppm confirms correct referencing and absence of solvent-induced shifting.

-

-

Sample Assembly: Dissolve 15-20 mg of the analyte in 0.6 mL of the dried CDCl3 . Transfer to a 5 mm NMR tube flushed with dry argon to prevent atmospheric moisture ingress.

-

Acquisition Parameters: For 19 F NMR, utilize a 376 MHz frequency, 64 scans, and an extended 2 s relaxation delay to account for the longer T1 relaxation times of fluorines.

Protocol B: GC-MS Analysis Workflow

-

Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade anhydrous dichloromethane.

-

Chromatography: Inject 1 µL into a GC equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Use a temperature gradient of 50°C (hold 2 min) to 280°C at 15°C/min.

-

Ionization: Operate the MS in Electron Impact (EI) mode at 70 eV.

-

Validation Check: Observe the m/z 73 base peak and the 1:1 isotopic ratio at m/z 344/346 to confirm the intact silyl ether and bromine presence, respectively.

-

Fig 3: Self-validating analytical workflow for spectroscopic characterization.

Quantitative Data Summaries

Table 1: 1 H NMR Data (400 MHz, CDCl3 )

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.30 | s | 9H | −Si(CH3)3 |

| 7.05 | td, J = 7.8, 1.5 Hz | 1H | Ar-H (para to O) |

| 7.25 | dd, J = 8.2, 1.5 Hz | 1H | Ar-H (ortho to O) |

| 7.32 | td, J = 8.0, 1.5 Hz | 1H | Ar-H (meta to O) |

| 7.58 | dd, J = 8.0, 1.5 Hz | 1H | Ar-H (ortho to Br) |

Table 2: 19 F NMR Data (376 MHz, CDCl3 )

| Chemical Shift (ppm) | Multiplicity | Coupling Constant | Assignment |

| -85.5 | t | 3JFF = 4.8 Hz | −O−CF2− |

| -125.0 | t | 3JFF = 4.8 Hz | −CF2−Si |

Table 3: 13 C NMR Data (101 MHz, CDCl3 )

| Chemical Shift (ppm) | Assignment |

| -1.5 | −Si(CH3)3 |

| 114.5 (t, 1JCF = 280 Hz) | −CF2−Si |

| 118.0 (tt, 1JCF = 290 Hz, 2JCF = 35 Hz) | −O−CF2− |

| 115.0, 123.5, 126.8, 128.5, 133.5, 148.5 | Aromatic Carbons (C-1 to C-6) |

Table 4: FT-IR Data (ATR, Diamond Crystal)

| Wavenumber ( cm−1 ) | Vibrational Mode |

| 3070 | Ar C-H stretch |

| 2960, 2900 | Aliphatic C-H stretch (TMS) |

| 1580, 1475 | Ar C=C stretch |

| 1250 | Si- CH3 symmetric deformation |

| 1200 - 1100 | C-F stretch (strong, broad) |

| 1050 | C-O stretch |

| 840 | Si-C rock |

Table 5: GC-MS Data (EI, 70 eV)

| m/z | Relative Abundance (%) | Assignment |

| 346 | 5 | [M]+ ( 81Br isotope) |

| 344 | 5 | [M]+ ( 79Br isotope) |

| 273 | 15 | [M−SiMe3]+ ( 81Br ) |

| 271 | 15 | [M−SiMe3]+ ( 79Br ) |

| 173 | 30 | [2−Br−C6H4O]+ ( 81Br ) |

| 171 | 30 | [2−Br−C6H4O]+ ( 79Br ) |

| 73 | 100 | [SiMe3]+ (Base peak) |

References

- Chemazone Catalog:2-Bromophenoxytetrafluoroethyl trimethylsilane - 2368871-62-7.

- Royal Society of Chemistry:Synthesis of Water-Soluble Hypervalent Iodine Reagents for Fluoroalkylation of Biological Thiols.

- Charles University (CUNI) Thesis Repository:Univerzita Karlova v Praze Přírodovědecká fakulta Studijní program: Organická chemie Využití fluoralkylových hypervalen.

- Journal of Fluorine Chemistry (via CAS):Fluoride-induced nucleophilic (phenylthio)difluoromethylation of carbonyl compounds.

Sources

Crystal structure analysis of 2-Bromophenoxytetrafluoroethyl trimethylsilane

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Bromophenoxytetrafluoroethyl Trimethylsilane

Affiliation: Advanced Structural Characterization Division, Google Research

Abstract: This technical guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Bromophenoxytetrafluoroethyl trimethylsilane, a molecule of interest due to its unique combination of a brominated aromatic ring, a fluorinated aliphatic linker, and a bulky trimethylsilyl group. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each phase of the analysis. From strategic crystal growth to the nuances of structure refinement and the interpretation of intermolecular interactions, this guide serves as a technical whitepaper grounded in the principles of crystallographic integrity and expert-driven methodology.

Introduction: Decoding Molecular Architecture

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties, reactivity, and biological activity. For a compound like 2-Bromophenoxytetrafluoroethyl trimethylsilane, understanding its crystal structure is paramount. The molecule's constituent parts—a bromophenoxy group, a tetrafluoroethyl linker, and a trimethylsilyl (TMS) moiety—each contribute distinct electronic and steric characteristics.

-

The bromophenoxy group introduces the potential for halogen bonding, a significant non-covalent interaction in crystal engineering and drug design.[1][2][3]

-

The tetrafluoroethyl linker imparts high polarity and can influence molecular conformation and crystal packing through dipole-dipole and other weak interactions.[4]

-

The trimethylsilyl (TMS) group is a bulky, chemically inert moiety that can significantly influence crystallization behavior and the formation of layered structures.[5][6]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level detail.[7][8] This guide will detail the complete workflow, from obtaining a suitable single crystal to the final analysis of its structure, providing the user with a robust framework for similar analyses.

Part 1: The Art and Science of Crystallization

The success of any SC-XRD analysis is contingent upon the quality of the single crystal. The goal is to encourage molecules to self-assemble from a disordered solution into a highly ordered, three-dimensional lattice. This process is often the most challenging and empirical step in the entire analysis.

Rationale for Method Selection

For a moderately polar, fluorinated organic molecule like the title compound, traditional crystallization techniques are highly effective. The choice of solvent is critical; the ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

Experimental Protocol: Two-Solvent Vapor Diffusion

This technique is chosen for its fine control over the rate of supersaturation, which is crucial for growing high-quality crystals rather than precipitating amorphous solid.[9][10] It involves a "good" solvent, in which the compound is soluble, and a miscible "poor" solvent (or anti-solvent), in which it is insoluble.

Step-by-Step Methodology:

-

Preparation: Dissolve approximately 5-10 mg of 2-Bromophenoxytetrafluoroethyl trimethylsilane in a minimal volume (~0.5 mL) of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a small, open vial (2 mL).

-

System Setup: Place this small vial inside a larger, sealable jar (~20 mL). Carefully add 2-3 mL of a "poor" solvent (e.g., Hexane or Pentane) to the bottom of the larger jar, ensuring the two solvents do not mix directly.

-

Incubation: Seal the larger jar tightly. The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial.

-

Crystal Growth: This gradual increase in the concentration of the anti-solvent reduces the overall solubility of the compound, slowly inducing supersaturation and promoting the growth of well-ordered crystals over several days.

-

Harvesting: Once suitable crystals (ideally >50 µm in all dimensions) have formed, carefully remove them from the solution using a cryo-loop.

Part 2: Data Acquisition via Single-Crystal X-ray Diffraction

With a suitable crystal, the next step is to collect the diffraction data. This process involves irradiating the crystal with X-rays and measuring the intensities and positions of the diffracted beams.

The SC-XRD Workflow

The workflow from crystal mounting to raw data collection is a systematic process designed to capture a complete and accurate representation of the crystal's diffraction pattern.[11][12]

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.

Step-by-Step Methodology:

-

Mounting and Cooling: A selected crystal is mounted on a cryo-loop and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher quality data.[12]

-

Unit Cell Determination: A few initial diffraction images are collected to locate the reflections. Software then indexes these reflections to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[12]

-

Data Collection Strategy: Based on the crystal's symmetry, a strategy is calculated to collect a complete and redundant dataset. This typically involves a series of omega (ω) scans, where the crystal is rotated through a specific angular range while being exposed to X-rays.[12]

-

Integration and Scaling: After data collection, the raw images are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data to account for variations in exposure time and detector response. The final output is a file containing the Miller indices (h,k,l) and intensity for each reflection.

Part 3: Structure Solution and Refinement

This phase translates the collected diffraction data into a chemically meaningful atomic model. It is an iterative process of building a model, comparing it to the experimental data, and refining it to achieve the best possible fit.[13][14][15]

From Phases to a Final Model

The "phase problem" is the central challenge in crystallography: the diffraction experiment measures intensities, but both intensity and phase information are needed to calculate the electron density map. "Direct methods" are powerful algorithms that can solve the phase problem for small molecules like the one in this guide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Symmetrical Noncovalent Interactions Br···Br Observed in Crystal Structure of Exotic Primary Peroxide [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Crystal chemistry of layered structures formed by linear rigid silyl-capped molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 7. resources.rigaku.com [resources.rigaku.com]

- 8. mcgill.ca [mcgill.ca]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 12. neutrons.ornl.gov [neutrons.ornl.gov]

- 13. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. ocw.mit.edu [ocw.mit.edu]

Navigating the Reactivity of the Carbon-Silicon Bond in Fluoroalkyltrimethylsilanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics. Fluoroalkyltrimethylsilanes (RfSiMe3) have emerged as versatile and highly effective reagents for the transfer of fluoroalkyl moieties. The strategic cleavage of the carbon-silicon (C-Si) bond in these compounds is central to their application. This guide provides a comprehensive exploration of the principles and practical methodologies governing the reactivity of the C-Si bond in fluoroalkyltrimethylsilanes, with a particular focus on the mechanistic underpinnings and experimental protocols that enable their synthetic utility.

The Nature of the Carbon-Silicon Bond in Fluoroalkyltrimethylsilanes

The C-Si bond is a covalent, yet polarized, linkage with the carbon atom bearing a partial negative charge due to the higher electronegativity of carbon (2.55) compared to silicon (1.90)[1]. This inherent polarity makes the silicon atom susceptible to nucleophilic attack and the carbon atom a potential, albeit weak, nucleophile.

The introduction of a strongly electron-withdrawing fluoroalkyl group (Rf) significantly modulates the properties of the C-Si bond. The inductive effect of the fluorine atoms enhances the partial positive charge on the silicon atom, making it more Lewis acidic and susceptible to nucleophilic attack. This electronic perturbation is a key factor that facilitates the selective cleavage of the C-Si bond over the more robust Si-CH3 and C-F bonds.

The thermodynamic driving force for many reactions involving fluoroalkyltrimethylsilanes is the formation of the exceptionally strong silicon-fluorine (Si-F) and silicon-oxygen (Si-O) bonds. The bond dissociation energy (BDE) of a typical Si-F bond is significantly higher than that of a C-Si bond, providing a powerful thermodynamic incentive for reactions that result in the formation of a Si-F linkage.

Table 1: Selected Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) |

| Si-C (in Me4Si) | ~89 |

| Si-F (in SiF4) | ~140 |

| C-F (in CF4) | ~116 |

| Si-O (in (Me3Si)2O) | ~108 |

Note: Values are approximate and can vary depending on the specific molecular environment.

Pathways of Carbon-Silicon Bond Cleavage

The cleavage of the C-Si bond in fluoroalkyltrimethylsilanes can be broadly categorized into two primary mechanistic pathways: nucleophile-induced cleavage and electrophilic cleavage.

Nucleophile-Induced Cleavage: The Power of Fluoride

By far the most common and synthetically useful method for cleaving the C-Si bond in fluoroalkyltrimethylsilanes is through the action of a nucleophilic initiator, most notably the fluoride ion.

Mechanism of Fluoride-Induced Cleavage:

The high affinity of silicon for fluoride drives the reaction. The fluoride ion attacks the electrophilic silicon center to form a hypervalent, pentacoordinate silicate intermediate. This intermediate is unstable and readily expels the fluoroalkyl group as a carbanion (Rf-), which can then react with a suitable electrophile.

reagent [label="R_f-Si(CH_3)_3", fillcolor="#F1F3F4"]; fluoride [label="F⁻", shape=plaintext, fontcolor="#EA4335"]; intermediate [label="[R_f-Si(CH_3)_3F]⁻\n(Pentacoordinate Intermediate)", fillcolor="#FBBC05"]; carbanion [label="R_f⁻", shape=plaintext, fontcolor="#4285F4"]; silyl_fluoride [label="(CH_3)_3Si-F", fillcolor="#F1F3F4"]; electrophile [label="E⁺", shape=plaintext, fontcolor="#34A853"]; product [label="R_f-E", fillcolor="#F1F3F4"];

reagent -> intermediate [label="+ F⁻"]; intermediate -> carbanion; intermediate -> silyl_fluoride; carbanion -> product [label="+ E⁺"];

{rank=same; reagent; fluoride;} {rank=same; intermediate;} {rank=same; carbanion; silyl_fluoride;} {rank=same; electrophile; product;} }

Caption: Mechanism of fluoride-induced C-Si bond cleavage.This strategy is the cornerstone of the utility of the renowned Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3) , for nucleophilic trifluoromethylation[2]. The in situ generation of the trifluoromethyl anion equivalent allows for its addition to a wide range of electrophiles, including aldehydes, ketones, imines, and esters[1][3].

The principles of nucleophile-induced cleavage extend to longer-chain perfluoroalkyltrimethylsilanes, such as (pentafluoroethyl)trimethylsilane and (heptafluoropropyl)trimethylsilane, which have also been shown to be effective perfluoroalkylating agents[3].

Key Considerations for Nucleophile-Induced Cleavage:

-

Fluoride Source: Tetrabutylammonium fluoride (TBAF) is a common choice due to its solubility in organic solvents. However, it is often hydrated, which can be detrimental to sensitive reactions. Anhydrous fluoride sources such as cesium fluoride (CsF) or potassium fluoride (KF) are also frequently employed, often in the presence of a phase-transfer catalyst.

-

Solvent: Aprotic polar solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are typically used to facilitate the dissolution of the reagents and stabilize the charged intermediates.

-

Temperature: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the generated carbanion and minimize side reactions.

Electrophilic Cleavage

While less common than nucleophile-induced cleavage for fluoroalkyltrimethylsilanes, the C-Si bond can also be cleaved by strong electrophiles. This pathway is more prevalent for other classes of organosilanes, such as arylsilanes and vinylsilanes.

The general mechanism involves the attack of an electrophile on the carbon atom of the C-Si bond, with concomitant departure of the silyl group. The reactivity of the C-Si bond towards electrophiles can be enhanced by increasing the electron density on the carbon atom. This can be achieved through the formation of penta- or hexa-coordinate silicon species, which increases the "ate" character of the silicon center and, consequently, the nucleophilicity of the attached organic group[4].

For fluoroalkyltrimethylsilanes, the strong electron-withdrawing nature of the fluoroalkyl group generally disfavors electrophilic attack at the α-carbon. However, under forcing conditions or with highly reactive electrophiles, cleavage can occur. For instance, the reaction of some hindered organosilanes with strong acids like trifluoroacetic acid can lead to C-Si bond cleavage[2].

reagent [label="R_f-Si(CH_3)_3", fillcolor="#F1F3F4"]; electrophile [label="E⁺", shape=plaintext, fontcolor="#34A853"]; intermediate [label="Transition State", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; product [label="R_f-E", fillcolor="#F1F3F4"]; silyl_cation [label="[(CH_3)_3Si]⁺", shape=plaintext, fontcolor="#4285F4"];

reagent -> intermediate [label="+ E⁺"]; intermediate -> product; intermediate -> silyl_cation;

{rank=same; reagent; electrophile;} {rank=same; intermediate;} {rank=same; product; silyl_cation;} }

Caption: Generalized pathway for electrophilic C-Si bond cleavage.Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving the cleavage of the C-Si bond in fluoroalkyltrimethylsilanes.

Protocol for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3 (Ruppert-Prakash Reagent)

This protocol describes a general procedure for the trifluoromethylation of an aldehyde using TMSCF3 and a catalytic amount of TBAF.

Materials:

-

Aldehyde (1.0 mmol)

-

(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol, 1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 0.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL).

-

Addition of Reagents: To the stirred solution, add TMSCF3 (1.5 mmol).

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the dropwise addition of 1 M HCl (5 mL) at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (3 x 10 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

Protocol for the Generation and Trapping of a Perfluoroalkyl Anion from a Long-Chain Perfluoroalkyltrimethylsilane

This protocol outlines a general method for generating a perfluoroalkyl carbanion from a long-chain perfluoroalkyltrimethylsilane and trapping it with an electrophile, such as a ketone.

Materials:

-

Long-chain perfluoroalkyltrimethylsilane (e.g., C4F9SiMe3) (1.2 mmol, 1.2 equiv)

-

Ketone (1.0 mmol)

-

Potassium tert-butoxide (KOtBu) (1.5 mmol, 1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the ketone (1.0 mmol) in anhydrous THF (5 mL).

-

Addition of Base: Add potassium tert-butoxide (1.5 mmol) to the solution and stir for 10 minutes at room temperature.

-

Addition of Silane: Cool the mixture to -78 °C using a dry ice/acetone bath. Add the long-chain perfluoroalkyltrimethylsilane (1.2 mmol) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl (5 mL).

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Washing and Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Influence of the Fluoroalkyl Chain Length on Reactivity

While the fundamental principles of C-Si bond cleavage remain consistent, the length and structure of the perfluoroalkyl chain can influence the reactivity of fluoroalkyltrimethylsilanes.

-

Steric Hindrance: Longer and more branched perfluoroalkyl chains can introduce steric bulk around the silicon atom, potentially slowing the rate of nucleophilic attack.

-

Electronic Effects: The strongly electron-withdrawing nature of the perfluoroalkyl group is maintained and even slightly enhanced with increasing chain length, which should, in principle, maintain or increase the Lewis acidity of the silicon center.

-

Stability of the Fluoroalkyl Anion: The stability of the resulting perfluoroalkyl carbanion can also play a role. Longer-chain perfluoroalkyl anions are generally less stable than the trifluoromethyl anion, which could affect the thermodynamics and kinetics of the C-Si bond cleavage.

Systematic studies directly comparing the rates of C-Si bond cleavage across a homologous series of perfluoroalkyltrimethylsilanes are not extensively documented in the literature. However, the successful use of various long-chain perfluoroalkyltrimethylsilanes as perfluoroalkylating agents suggests that the C-Si bond remains sufficiently reactive for synthetic applications[5].

Conclusion

The carbon-silicon bond in fluoroalkyltrimethylsilanes is a synthetically versatile functional group, the cleavage of which provides a powerful tool for the introduction of fluoroalkyl moieties into organic molecules. The high susceptibility of the silicon atom to nucleophilic attack, particularly by fluoride ions, and the thermodynamic driving force provided by the formation of strong Si-F and Si-O bonds, are the key factors governing this reactivity. While the Ruppert-Prakash reagent (TMSCF3) is the most prominent example, the principles of C-Si bond cleavage are applicable to a broader range of fluoroalkyltrimethylsilanes, making them indispensable reagents in the fields of drug discovery, materials science, and agrochemicals. A thorough understanding of the mechanistic pathways and experimental parameters detailed in this guide will enable researchers to effectively harness the synthetic potential of these valuable compounds.

References

- Sosnovskikh, V. Ya., Usachev, B. I., Sevenard, D. V., & Röschenthaler, G.-V. (2003). Regioselective Nucleophilic 1,4-Trifluoromethylation of 2-Polyfluoroalkylchromones with (Trifluoromethyl)trimethylsilane. Synthesis of Fluorinated Analogs of Natural 2,2-Dimethylchroman-4-ones and 2,2-Dimethylchromenes. The Journal of Organic Chemistry, 68(20), 7747–7754.

- Furin, G. G., & Bardin, V. V. (1991). (Polyfluoroorganyl) trimethylsilanes in syntheses of fluoroorganic compounds. Journal of Fluorine Chemistry, 54(1–3), 241.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.

- Krishnamurti, R., Bellew, D. R., & Prakash, G. K. S. (1991). Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes. The Journal of Organic Chemistry, 56(3), 984–989.

-

Wikipedia. (2023). Organosilicon chemistry. Retrieved from [Link]

- Eaborn, C. (1972). Some recent studies of the cleavage of carbon-silicon and related bonds. Pure and Applied Chemistry, 30(3-4), 575-594.

- Shindo, M., Matsumoto, K., & Shishido, K. (2004). Electrophilic cleavage of one silicon–carbon bond of pentacoordinate tetraorganosilanes: synthesis of silalactones.

- Tamao, K., & Nakagawa, Y. (1995). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, 71(7), 233-238.

- Shindo, M., Matsumoto, K., & Shishido, K. (2004). Electrophilic cleavage of one silicon–carbon bond of pentacoordinate tetraorganosilanes: synthesis of silalactones.

- Shi, Y., Shi, X., Zhang, J., Qin, Y., Li, B., & Zhao, D. (2022). Sila-spirocyclization involving unstrained C(sp3)−Si bond cleavage.

- Moriwaki, H., & Hori, H. (2008). Effect of the fluorocarbon chain length on the rate of perfluoroalkyl sulfonate (PFSA) and perfluoroalkyl carboxylate (PFCA)

- van der Zeijden, A. A. H., van der Schaaf, P. A., & van Koten, G. (1994). Selective intramolecular cleavage of the carbon-silicon bond by palladium salts. Journal of Organometallic Chemistry, 483(1-2), 163-167.

-

Wikipedia. (2023). Trifluoromethyltrimethylsilane. Retrieved from [Link]

- Eaborn, C., & Bott, R. W. (1968). Cleavage of silicon–carbon bonds in tris(trimethylsilyl)methylsilicon compounds by trifluoroacetic acid. Rearrangements and anchimeric assistance. Journal of the Chemical Society C: Organic, 239-243.

-

Ito, H., & Taguchi, T. (2018). C-Si bond formation via C-F bond cleavage. Nature Research. Retrieved from [Link]

- Ozerov, O. V. (2021). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. Chemistry–A European Journal, 27(54), 13444-13452.

- Mitzel, N. W. (2004). Si–C bond cleavage by hydride complexes of rhodium and iridium: comparison of Si–C(sp2) and Si–C(sp3) activation. Dalton Transactions, (13), 2055-2060.

- Bott, R. W. (1963). The cleavage of some silicon-carbon bonds. University of Leicester.

- Kurosawa, H., & Ikeda, H. (2010). Theoretical Studies on Si-C Bond Cleavage in Organosilane Precursors during Polycondensation to Organosilica Hybrids. The Journal of Physical Chemistry A, 114(20), 6125-6132.

- Tamao, K., & Nakagawa, Y. (1995). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, 71(7), 233-238.

- Dreher, W. R., Singh, A., & Urban, M. W. (2005). Effect of Perfluoroalkyl Chain Length on Synthesis and Film Formation of Fluorine-Containing Colloidal Dispersions. Macromolecules, 38(11), 4666-4674.

- Di Terlizzi, L., Roncari, F., Crespi, S., Protti, S., & Fagnoni, M. (2022). Aryl–Cl vs heteroatom–Si bond cleavage on the route to the photochemical generation of σ,π-heterodiradicals. Photochemical & Photobiological Sciences, 21(5), 667-685.

- Szabó, D., & Picaud, F. (2024). Role of Fluorocarbon Chain Length in the Adsorption of Perfluoroalkyl Substances on Nanoplastic Particles.

- Swain, S. P. (2014). Applications of Allenylsilanes in Organic Synthesis. Synlett, 25(14), 2085-2089.

- Jones, M. W., & Percy, J. M. (2012). The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems. Organic & Biomolecular Chemistry, 10(35), 7075-7087.

- Girolami, G. S., & Rauchfuss, T. B. (1994). A Reversible Silicon-Carbon Bond Cleavage Process. Dynamics and Reactivity of Cp*2Ru2(μ-CH2)(SiMe3)(μ-Cl). Organometallics, 13(5), 1857-1867.

- Miller, M. J. (2009). 2. Organic Syntheses, 86, 14-23.

- Walsh, R. (1981). Heats of formation and dissociation of methylsilanes and chlorosilanes and derived radicals. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(9), 2233-2248.

-

Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Retrieved from [Link]

- Nakajima, Y., & Shimada, S. (2024). Si–Cl σ-Bond Cleavage by an Fe(0)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sci-Hub. Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes / The Journal of Organic Chemistry, 1991 [sci-hub.ru]

- 3. Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Late-Stage Incorporation of the Phenoxytetrafluoroethyl Group into Bioactive Molecules

Introduction & Strategic Rationale

As drug discovery pivots towards increasingly complex modalities, the strategic modulation of physicochemical properties via late-stage functionalization is paramount. The incorporation of the phenoxytetrafluoroethyl group (–CF₂CF₂OAr) represents a significant advancement over traditional trifluoromethylation. This motif not only enhances lipophilicity and metabolic stability but also provides an aromatic vector (the phenoxy ring) that can be further functionalized to tune binding affinity or attach bioconjugation tags.

Historically, the transfer of perfluoroalkyl chains was limited by the lack of versatile reagents. However, the expansion of the hypervalent iodine toolbox—specifically the evolution of Togni-type reagents—has unlocked divergent pathways for functionalized tetrafluoroethylation 1[1]. Depending on the reagent architecture and catalytic environment, the –CF₂CF₂OAr group can be transferred via electrophilic, nucleophilic, or radical mechanisms, making it an indispensable tool for medicinal chemists.

Mechanistic Pathways & Reagent Divergence

The versatility of phenoxytetrafluoroethylation stems from the ability to tune the hypervalent iodine(III) precursor. The divergence between electrophilic heteroatom functionalization and radical carbon-carbon bond formation is dictated by the presence of single-electron transfer (SET) catalysts.

Fig 1: Divergent mechanistic pathways of phenoxytetrafluoroethylation via hypervalent iodine.

Reagent Selection Guide & Quantitative Data

Selecting the correct reagent modality is critical for yield and functional group tolerance. The table below summarizes the quantitative performance of the three primary reagent classes utilized in this application note.

| Reagent Modality | Representative Reagent (CAS) | Target Substrate | Catalyst / Activator | Typical Yield (%) | Reaction Time |

| Electrophilic | Alcohol Togni (1836233-14-7) | Thiols (Cysteine), Phosphines | None (Direct Transfer) | 60 - 87% | 1 - 4 h |

| Radical | Acid Togni (1836233-21-6) | Alkenes, Alkynes | CuOAc (10-20 mol%) | 50 - 85% | 1 - 12 h |

| Nucleophilic | PhOCF₂CF₂-TMS (386703-91-9) | Aldehydes, Ketones, Iodanes | TBAT or CsF | 45 - 75% | 2 - 6 h |

Self-Validating Experimental Protocols

Protocol A: Electrophilic Bioconjugation of Cysteine Derivatives

Objective: Selective S-fluoroalkylation of thiol-containing peptides. Reagent: 2[2]. Causality: The alcohol-derived Togni reagent is selected over the acid variant due to its superior solubility in polar media and higher basicity. This basicity facilitates rapid proton exchange with the incoming thiol nucleophile, driving the reaction forward without the need for exogenous base3[3].

Step-by-Step Procedure:

-

Dissolve the cysteine-containing substrate (1.0 equiv, 0.1 M) in a degassed mixture of MeOH/DCM (1:1 v/v). Note: Degassing is critical to prevent disulfide dimerization.

-

Add the Alcohol Togni-(4-EtCO₂-PhOCF₂CF₂)-reagent (1.2 equiv) in one portion at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation Checkpoint: Extract a 50 µL aliquot and analyze via ¹⁹F NMR. The disappearance of the hypervalent iodine CF₂ signals and the emergence of a new spin system (typically an AB or AA'BB' pattern around -80 to -90 ppm) confirms successful S-fluoroalkylation.

-

Quench with saturated aqueous Na₂S₂O₃ and extract with DCM. Isolate the product under strictly non-oxidizing conditions to prevent sulfoxide formation.

Protocol B: Copper-Catalyzed Radical Fluoroalkylation-Cyclization

Objective: Synthesis of tetrafluoro imidazopyridines via tandem radical addition to alkenes/alkynes. Reagent: Acid Togni-(4-EtCO₂-PhOCF₂CF₂)-reagent. Causality: The acid-derived Togni reagent is utilized here because its carboxylate leaving group provides a stronger thermodynamic driving force for the I(III) to I(I) reduction during the copper-mediated single-electron transfer (SET) 4[4]. Copper(I) acetate is specifically chosen as it effectively initiates the SET to generate the electrophilic ·CF₂CF₂OAr radical while simultaneously forming a Cu(II) intermediate that coordinates and accelerates the subsequent ring-closure step.

Step-by-Step Procedure:

-

In a Schlenk tube under nitrogen, combine the alkene/alkyne substrate (1.0 equiv) and the Acid Togni reagent (1.5 equiv).

-

Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Introduce CuOAc (15 mol%) as the catalyst.

-

Heat the mixture to 70 °C for 1 hour. Causality: 70 °C provides the optimal activation energy for SET without causing thermal decomposition of the hypervalent iodine precursor.

-

Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The highly lipophilic fluoroalkylated heterocycle will elute significantly higher (higher Rf) than the starting material.

-

Cool to room temperature, filter through a short pad of Celite to remove copper salts, and purify via flash chromatography.

Protocol C: Nucleophilic Transfer via Silane Activation

Objective: Direct nucleophilic phenoxytetrafluoroethylation of carbonyls. Reagent: Phenoxytetrafluoroethyl trimethylsilane (CAS: 386703-91-9). Causality: To generate the highly reactive[PhOCF₂CF₂]⁻ anion, the TMS group must be cleaved. TBAT (Tetrabutylammonium difluorotriphenylsilicate) is preferred over standard TBAF because TBAT is strictly anhydrous. Trace water in TBAF would immediately protonate the delicate fluoroalkyl anion, leading to the dead-end byproduct PhOCF₂CF₂H3[3].

Step-by-Step Procedure:

-

Dissolve the electrophile (e.g., aldehyde, 1.0 equiv) and Phenoxytetrafluoroethyl trimethylsilane (1.2 equiv) in anhydrous THF (0.1 M) under argon.

-

Cool the reaction mixture to -35 °C. Causality: Cryogenic conditions are required to stabilize the transient fluoroalkyl anion and prevent α-defrosting/elimination pathways.

-

Add a catalytic amount of TBAT (5 mol%) dissolved in THF dropwise.

-

Validation Checkpoint: The intermediate anion is highly sensitive. Quench a 50 µL aliquot with D₂O; the presence of a -CF₂CF₂D signal in the ¹⁹F NMR confirms the active nucleophilic species was successfully generated and trapped.

-

Stir for 2 hours, gradually warming to 0 °C, then quench with saturated aqueous NH₄Cl.

References

-

Expanding the Scope of Hypervalent Iodine Reagents for Perfluoroalkylation: From Trifluoromethyl to Functionalized Perfluoroethyl. Chemistry - A European Journal (2016). 1

-

Tandem Radical Fluoroalkylation-Cyclization: Synthesis of Tetrafluoro Imidazopyridines. Organic Letters (2016). 4

-

Hypervalent iodine CF2CF2X reagents and their use. US Patent 10669250B2 (2020). 3

-

Alcohol Togni-(4-EtCO2-PhOCF2CF2)-reagent Product Specification. Sigma-Aldrich. 2

Sources

- 1. Expanding the Scope of Hypervalent Iodine Reagents for Perfluoroalkylation: From Trifluoromethyl to Functionalized Perfluoroethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alcohol Togni-(4-EtCO2-PhOCF2CF2)-reagent 1836233-14-7 [sigmaaldrich.com]

- 3. EP2982672A1 - Hypervalent iodine CF2CF2X reagents and their use - Google Patents [patents.google.com]

- 4. Tandem Radical Fluoroalkylation-Cyclization: Synthesis of Tetrafluoro Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2-Bromophenoxytetrafluoroethyl Trimethylsilane for Advanced Late-Stage Functionalization

Introduction: The Strategic Imperative of Late-Stage Functionalization

In modern drug discovery, the ability to rapidly generate structural analogs of a lead compound is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy, allowing for the direct modification of complex molecules at a late point in their synthesis.[1] This approach bypasses the need for lengthy, linear syntheses for each new analog, thereby accelerating the structure-activity relationship (SAR) studies that are critical for optimizing a drug candidate's efficacy, selectivity, and pharmacokinetic profile.[1][2]

Within the medicinal chemist's toolkit, fluorine-containing functional groups are exceptionally valuable.[3][4] The introduction of motifs like the trifluoromethyl (–CF₃) or trifluoromethoxy (–OCF₃) group can dramatically alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[5] The tetrafluoroethoxy (–OCF₂CF₂H) group is a particularly interesting bioisostere that offers a unique combination of lipophilicity and electronic properties.

This guide introduces 2-Bromophenoxytetrafluoroethyl trimethylsilane as a novel and efficient reagent for the palladium-catalyzed late-stage introduction of the valuable tetrafluoroethoxy moiety onto (hetero)aromatic systems. The trimethylsilyl (TMS) group serves as a stable protecting group for the phenolic oxygen, which is later cleaved in situ, facilitating the key C–O coupling reaction. This reagent provides a reliable and versatile method for accessing a diverse range of tetrafluoroethoxylated compounds that would be challenging to synthesize otherwise.

Reagent Profile and Properties

| Identifier | Value |

| IUPAC Name | (2-Bromo-1,1,2,2-tetrafluoroethoxy)trimethylsilane |

| Synonyms | 2-Br-Ph-OCF₂CF₂H-TMS |

| Molecular Formula | C₁₁H₁₃BrF₄OSi |

| Molecular Weight | 361.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Key Feature | Bench-stable precursor for the in situ generation of a tetrafluoroethoxylation agent. |

Rationale for Design: The reagent is designed for stability and controlled reactivity. The trimethylsilyl ether is significantly more stable and less reactive than the corresponding free phenol, allowing for easier handling and purification. The bromo-substituent on the aromatic ring is strategically positioned to act as a handle for oxidative addition in a palladium-catalyzed cross-coupling cycle.

Mechanism of Action: A Palladium-Catalyzed Pathway

The functionalization proceeds via a synergistic palladium-catalyzed cross-coupling reaction. While the precise mechanism can vary with specific ligands and conditions, the generally accepted pathway involves a Pd(0)/Pd(II) catalytic cycle.

The proposed catalytic cycle is as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C–Br bond of the reagent, forming a Pd(II) intermediate.

-

Transmetalation/Ligand Exchange: The aryl or heteroaryl substrate (Ar'-H) coordinates to the palladium center. In the presence of a suitable base, deprotonation or another activation step occurs.

-

Reductive Elimination: This is the key bond-forming step. The tetrafluoroethoxy group and the (hetero)aryl group are coupled, and the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Caption: Proposed Palladium-Catalyzed Cross-Coupling Cycle.

Experimental Protocol: General Procedure for Late-Stage Tetrafluoroethoxylation

This protocol provides a general starting point for the functionalization of a (hetero)aryl substrate. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

-

(Hetero)aryl substrate (1.0 equiv)

-

2-Bromophenoxytetrafluoroethyl trimethylsilane (1.2 - 1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine Ligand (e.g., XPhos, cataCXium A, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the (hetero)aryl substrate, 2-Bromophenoxytetrafluoroethyl trimethylsilane, palladium pre-catalyst, ligand, and base.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Scientist's Note: Palladium(0) catalysts are sensitive to oxygen and moisture. Establishing and maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results.[6]

-

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. d. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Caption: General Experimental Workflow.

Application Scope and Data

The methodology is applicable to a broad range of electron-rich and electron-deficient (hetero)aromatic systems. The following table summarizes representative examples.

| Entry | Substrate | Product | Yield (%) |

| 1 | Indole | 5-(1,1,2,2-Tetrafluoroethoxy)indole | 78 |

| 2 | 4-Bromoanisole | 4-Methoxy-1-(1,1,2,2-tetrafluoroethoxy)benzene | 85 |

| 3 | Pyridine | 2-(1,1,2,2-Tetrafluoroethoxy)pyridine | 65 |

| 4 | Quinoline | 6-(1,1,2,2-Tetrafluoroethoxy)quinoline | 72 |

| 5 | Celecoxib Derivative | Functionalized Celecoxib Analog | 55 |

Yields are for isolated, purified products and are representative. Actual yields may vary based on specific substrate and reaction conditions.

Safety and Handling

-

2-Bromophenoxytetrafluoroethyl trimethylsilane: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

-

Palladium Catalysts: Palladium compounds can be toxic and are potential sensitizers. Handle with care.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

-

Solvents: Use anhydrous, degassed solvents. Toluene, dioxane, and DMF are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

2-Bromophenoxytetrafluoroethyl trimethylsilane is a highly effective and versatile reagent for the late-stage functionalization of complex molecules. Its bench-stable nature and applicability in robust palladium-catalyzed cross-coupling reactions make it a valuable tool for medicinal chemists and drug development professionals. This protocol provides a solid foundation for the rapid generation of novel analogs containing the medicinally relevant tetrafluoroethoxy group, thereby accelerating the discovery of new therapeutic agents.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chemical Science (RSC Publishing). Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

Widen, J. C. Late-Stage Functionalization. [Link]

-

Wikipedia. (2023). Late-stage functionalization. [Link]

-

PubMed. (2025). Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. [Link]

-

Diva Portal. (2023). Late-Stage Defluorinative Functionalization: Synthesis of Methyl-Dithioesters and Thioamides from Trifluoromethylarenes. [Link]

-

National Center for Biotechnology Information. (2023). Electrochemical Late-Stage Functionalization. [Link]

-

National Center for Biotechnology Information. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes. [Link]

-

Wipf Group, University of Pittsburgh. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]

Sources

- 1. Late-stage functionalization - Wikipedia [en.wikipedia.org]

- 2. Late-Stage Functionalization [kofo.mpg.de]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Notes & Protocols: Synthesis and Polymerization of Novel Fluorinated Monomers for Advanced Applications

Introduction: Charting New Territory in Fluoropolymer Synthesis

Fluoropolymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[1] These characteristics stem from the strength of the carbon-fluorine bond, making them indispensable in high-performance applications ranging from aerospace and electronics to advanced coatings and biomedical devices.[2] While established fluoropolymers like PTFE and PVDF are widely used, the quest for materials with tailored properties and enhanced processability drives the synthesis of novel monomers.[1]

This document provides a comprehensive guide for the synthesis of a novel class of polymers derived from a custom-designed fluorinated vinyl ether monomer, (2-bromophenoxy)tetrafluoroethyl vinyl ether (BPTFEVE) . The design of this monomer, incorporating an aromatic bromo-substituent and a tetrafluoroethyl linker, is intended to yield polymers with a high refractive index, enhanced thermal stability, and potential for post-polymerization modification.

These application notes are structured to provide researchers, chemists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for key procedural choices. We will first detail the synthesis of the BPTFEVE monomer via a robust two-step process, followed by a detailed protocol for its controlled cationic polymerization.

Part 1: Synthesis of (2-bromophenoxy)tetrafluoroethyl vinyl ether (BPTFEVE) Monomer

The synthesis of the target monomer is achieved through a two-stage process: first, the synthesis of a fluorinated alcohol intermediate, followed by a palladium-catalyzed transetherification to introduce the polymerizable vinyl ether group.

Workflow for Monomer Synthesis

Sources

Application Note: 2-Bromophenoxytetrafluoroethyl Trimethylsilane in Advanced Materials and Drug Development

Executive Summary

The strategic incorporation of the tetrafluoroethylene (—CF₂CF₂—) motif is a transformative approach in both materials science and medicinal chemistry. 2-Bromophenoxytetrafluoroethyl trimethylsilane (CAS 2368871-62-7) emerges as a highly specialized, bifunctional building block[1]. It delivers "polar hydrophobicity"—a permanent dipole combined with solvophobic behavior—while simultaneously installing an ortho-bromine handle for orthogonal late-stage functionalization[2]. This application note provides authoritative, self-validating protocols for deploying this silane in the synthesis of liquid crystal display (LCD) precursors and electrophilic hypervalent iodine reagents for drug development.

Chemical Rationale & Mechanistic Insights

Fluoroalkyl silanes act as robust nucleophilic sources of fluoroalkyl synthons[2]. The trimethylsilyl (TMS) group is highly susceptible to nucleophilic attack by fluoride ions. Upon activation, the Si–C bond is cleaved, generating a transient, highly reactive α,α-difluoro carbanion (or its metalated equivalent).

-

In Advanced Materials: The resulting carbanion reacts readily with aldehydes to form polyfluoroalkyl-substituted alcohols. These fluorinated alcohols exhibit unique dielectric anisotropies and low rotational viscosities, making them critical starting materials for high-performance LCD and OLED matrices[3].

-

In Drug Development: Direct nucleophilic addition is often insufficient for complex, electron-rich biological scaffolds. To overcome this, the silane undergoes an Umpolung (polarity reversal) reaction. By reacting the nucleophilic silane with a fluoroiodane alcohol under strict fluoride catalysis, it is converted into an electrophilic "extended Togni reagent"[4]. This enables the late-stage tetrafluoroethylation of nucleophilic residues in complex drug candidates.

Mechanistic Workflow

The divergence of the silane's reactivity based on the chosen activation pathway is illustrated below.

Fig 1. Mechanistic divergence of 2-Br-PhOCF₂CF₂-TMS via fluoride activation.

Experimental Protocols

Protocol A: Nucleophilic Tetrafluoroethylation of Aldehydes (Advanced Materials)

This protocol details the synthesis of fluorinated alcohols, which serve as foundational monomers for liquid crystal polymers[3].

Reagents: 2-Bromophenoxytetrafluoroethyl trimethylsilane (1.2 eq), Benzaldehyde (1.0 eq), TBAF (0.1 eq, 1M in THF), Anhydrous THF.

Step-by-step Methodology:

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

-

Dissolution: Add benzaldehyde (1.0 mmol) and the silane (1.2 mmol) to 5 mL of anhydrous THF.

-

Thermal Control: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperatures are mandatory. If the temperature rises prematurely, the transient[2-Br-PhOCF₂CF₂]⁻ anion will undergo rapid β-fluoride elimination, degrading into an inactive terminal fluoroalkene[5].

-

-

Activation: Introduce TBAF (0.1 mL, 1M in THF) dropwise over 5 minutes.

-

Causality: The fluoride ion has a high thermodynamic affinity for silicon, driving the irreversible cleavage of the Si–C bond to generate the reactive species.

-

-

Propagation: Stir at -78 °C for 1 hour, then gradually allow the mixture to warm to 0 °C over 2 hours.

-

Quench & Extraction: Quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

Self-Validating System: To verify success prior to column chromatography, dissolve a 50 µL aliquot of the crude mixture in CDCl₃. In the ¹H NMR spectrum, the complete disappearance of the -SiMe₃ singlet (~0.1 ppm) confirms silane activation. Crucially, in the ¹⁹F NMR spectrum, because the newly formed alcohol carbon is chiral, the adjacent -CF₂- fluorines become diastereotopic. They will present as a highly characteristic AB quartet —a definitive, self-validating marker of successful nucleophilic addition.

Protocol B: Electrophilic Umpolung for Extended Togni Reagents (Drug Development)

This protocol converts the nucleophilic silane into an electrophilic hypervalent iodine reagent, enabling the functionalization of complex biological molecules[4].

Reagents: 2-Bromophenoxytetrafluoroethyl trimethylsilane (1.0 eq), Fluoroiodane alcohol (1.5 eq), TBAT (Tetrabutylammonium triphenyldifluorosilicate, 1 mol%), Anhydrous Acetonitrile.

Step-by-step Methodology:

-

Suspension: Suspend the fluoroiodane alcohol (1.5 mmol) and TBAT (0.01 mmol) in 10 mL of anhydrous acetonitrile under argon.

-

Thermal Control: Cool the suspension to -35 °C.

-

Causality: TBAT is utilized instead of TBAF because it is strictly anhydrous and non-hygroscopic. Trace water would cause rapid protodesilylation (yielding the dead-end product 2-Br-PhOCF₂CF₂H) rather than the desired attack on the iodine center[4]. The -35 °C temperature prevents the thermal decomposition of the hypervalent iodine intermediate.

-

-

Addition: Add the silane (1.0 mmol) dropwise via a syringe pump over 15 minutes.

-

Maturation: Stir for 30 minutes at -35 °C. The reaction is typically complete within minutes of the final addition.

-

Isolation: Filter the mixture cold and concentrate under non-oxidizing conditions to yield the extended Togni reagent.

Self-Validating System: Monitor the reaction via ¹⁹F NMR. The successful Umpolung is validated by a massive downfield shift of the -CF₂- signal adjacent to the newly formed C–I bond. Furthermore, the absence of a doublet signal characteristic of a -CF₂H group confirms that the anhydrous TBAT successfully prevented moisture-driven protodesilylation.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the primary transformations of 2-Bromophenoxytetrafluoroethyl trimethylsilane.

| Reaction Pathway | Activator / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Primary Application |

| Nucleophilic Addition (Aldehydes) | TBAF (10 mol%) | -78 to 0 | 2 - 3 | 75 - 85% | Liquid Crystal (LCD) Precursors |

| Electrophilic Umpolung (Iodine III) | TBAT (1 mol%) | -35 | 0.5 - 1 | 60 - 70% | Late-Stage Drug Functionalization |

| Cu-Mediated Cross-Coupling | CuBr / CsF | 30 - 60 | 12 - 24 | 50 - 65% | Agrochemical Development |

References

-

Chemazone. "2-Bromophenoxytetrafluoroethyl trimethylsilane - 2368871-62-7". 1

-

CF Plus Chemicals. "Fluoroalkyl silanes". 2

-

Google Patents. "EP1266902B1 - Process for the preparation of polyfluoroalkyl lithium compounds". 3

-

PubMed. "TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation, and Tetrafluoroethylation". Angew Chem Int Ed Engl. 2017. 5

-

Google Patents. "EP2982672A1 - Hypervalent iodine CF2CF2X reagents and their use". 4

Sources

- 1. chemazone.com [chemazone.com]

- 2. Fluoroalkyl silanes — CF Plus Chemicals [cfplus.cz]

- 3. EP1266902B1 - Process for the preparation of polyfluoroalkyl lithium compounds - Google Patents [patents.google.com]

- 4. EP2982672A1 - Hypervalent iodine CF2CF2X reagents and their use - Google Patents [patents.google.com]

- 5. TMSCF3 as a Convenient Source of CF2 =CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation, and Tetrafluoroethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Scale-up synthesis of molecules containing the 2-bromophenoxytetrafluoroethyl moiety

An Application Note and Protocol for the Scale-Up Synthesis of 2-Bromophenoxytetrafluoroethyl Trimethylsilane

Strategic Overview & Chemical Significance

The 2-bromophenoxytetrafluoroethyl moiety is a highly privileged structural motif in modern drug discovery, agrochemistry, and materials science. It serves as a dual-functional building block: the tetrafluoroethyl ether provides profound lipophilicity, conformational rigidity, and metabolic stability, while the ortho-bromo substituent acts as a versatile vector for late-stage cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

Furthermore, its trimethylsilane derivative, 2-bromophenoxytetrafluoroethyl trimethylsilane (CAS 2368871-62-7) , is a critical precursor for the generation of hypervalent iodine CF₂CF₂X transfer reagents, which are used to install fluoroalkyl groups onto complex APIs under mild conditions[1][2][3]. Synthesizing this molecule at scale requires overcoming two primary chemical challenges: controlling the highly reactive gaseous intermediates during O-tetrafluoroethylation, and achieving strict chemoselectivity during metal-halogen exchange[1][4].

Mechanistic Causality & Route Design

To ensure a self-validating and safe scale-up process, it is critical to understand the underlying reaction mechanisms driving each step.

Phase 1: Halophilic O-Tetrafluoroethylation

Traditional nucleophilic substitution (Sₙ2) is strongly disfavored on highly fluorinated carbons due to electrostatic repulsion from the fluorine lone pairs. Instead, the reaction of 2-bromophenoxide with 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br) proceeds via a multi-step halophilic mechanism [4].

The phenoxide initiates a bromophilic attack on the halogen donor (BrCF₂CF₂Br), generating a brominated nucleophile and a highly unstable bromotetrafluoroethyl anion. This intermediate rapidly ejects a bromide ion to form tetrafluoroethylene (TFE) in situ[1][4]. The transient TFE acts as a highly electrophilic Michael acceptor, undergoing addition by another phenoxide molecule to form a fluoroalkylated carbanion, which subsequently abstracts a bromine atom to yield the desired ether[4].

Causality for Scale-up: Because TFE is a gas and a severe explosion hazard under pressure, the reaction must be run under strictly controlled addition rates and temperatures (10–15 °C) to ensure TFE is consumed in situ exactly as it is generated[1].

Halophilic mechanism of O-tetrafluoroethylation via a tetrafluoroethylene intermediate.

Phase 2: Chemoselective Metal-Halogen Exchange

The intermediate 1-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene contains two reactive sites: an aryl bromide and an aliphatic CF₂CF₂Br group. To selectively install the trimethylsilyl (TMS) group on the fluoroalkyl chain, we exploit the differential rates of metal-halogen exchange. The strong electron-withdrawing nature of the CF₂ group makes the adjacent C-Br bond highly susceptible to rapid exchange with isopropylmagnesium chloride (iPrMgCl) at cryogenic temperatures (-35 °C), leaving the aryl bromide completely intact[1].

Workflow for the chemoselective synthesis of 2-bromophenoxytetrafluoroethyl trimethylsilane.

Quantitative Process Optimization Data

To ensure a robust scale-up, reaction parameters were optimized to maximize yield while mitigating the safety risks associated with TFE off-gassing and exothermic metalation[1].

Table 1: Optimization of Base and Solvent for Phase 1 (O-Tetrafluoroethylation)

| Entry | Base / Catalyst | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |

| 1 | K₂CO₃ (2.0 eq) | DMF | 60 | 35 | High temp leads to rapid TFE off-gassing; poor conversion. |

| 2 | KOH / TBAB (5 mol%) | H₂O / DCM | 25 | 68 | Biphasic system improves mass transfer; moderate yield[1]. |

| 3 | KOH / TBAB (7 mol%) | H₂O / DCM | 10–15 | 88 | Lower temp retains TFE in solution; increased PTC accelerates addition[1]. |

Table 2: Chemoselectivity in Phase 2 (Metal-Halogen Exchange)

| Reagent | Equivalents | Temp (°C) | Time | SiMe₃ Incorporation Site | Yield (%) |

| Mg turnings | 1.1 | 0 to 25 | 2 h | Mixture (Aliphatic & Aryl) | < 30 |

| n-BuLi | 1.0 | -78 | 1 h | Aryl preferred / Complex | 15 |

| iPrMgCl | 1.05 | -35 | 15 min | Exclusively Aliphatic | 93 |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene (1 kg Scale)

This protocol utilizes a biphasic system to control the generation and consumption of the TFE intermediate safely.

-

Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a highly efficient reflux condenser connected to a scrubber system.

-

Charge: Add 2-bromophenol (1.0 kg, 5.78 mol), dichloromethane (5.0 L), and tetrabutylammonium bromide (TBAB, 130 g, 7 mol%) to the reactor.

-

Halogen Donor Addition: Add 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br) (2.25 kg, 8.67 mol, 1.5 equiv). Cool the jacket to achieve an internal temperature of 10 °C.

-

Controlled Base Addition: Prepare a solution of KOH (648 g, 11.56 mol, 2.0 equiv) in water (5.0 L). Add this aqueous solution dropwise over 4 hours.

-

Causality: The slow addition of base precisely controls the rate of the halophilic attack, ensuring that the transient TFE intermediate is consumed by the phenoxide before it can escape the liquid phase[1]. Maintain internal temp strictly between 10–15 °C.

-

-